4-methyl-N-(phenylcarbamothioyl)benzamide

Description

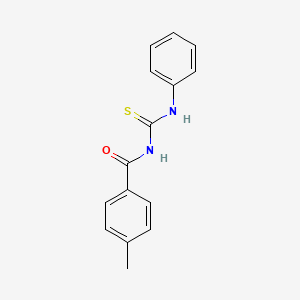

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-7-9-12(10-8-11)14(18)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXJIMPTMMWXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80984278 | |

| Record name | 4-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65739-28-8 | |

| Record name | NSC131946 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methyl N Phenylcarbamothioyl Benzamide

Direct Synthesis Approaches

Direct synthesis focuses on the formation of the N-acylthiourea linkage in a single primary step from advanced precursors. This typically involves the acylation of N-phenylthiourea.

Reaction of 4-Methylbenzoyl Chloride with N-Phenylthiourea

The most straightforward method for synthesizing 4-methyl-N-(phenylcarbamothioyl)benzamide is the direct reaction between 4-methylbenzoyl chloride and N-phenylthiourea. In this process, the nucleophilic nitrogen atom of N-phenylthiourea attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Studies on analogous compounds, such as N-(4-t-butylbenzoyl)-N'-phenylthiourea and N-(phenylcarbamothioyl)-4-chloro-benzamide, have demonstrated the viability of this approach. jppres.comjppres.com The reaction is generally carried out in an anhydrous solvent, like tetrahydrofuran (B95107) (THF), with a tertiary amine base such as triethylamine (B128534) acting as an acid scavenger. jppres.comjppres.comresearchgate.net The product can then be isolated and purified, often through recrystallization.

Nucleophilic Acyl Substitution Mechanisms (e.g., Schotten-Baumann Variations)

The underlying chemical transformation in the direct synthesis approach is a nucleophilic acyl substitution. The reaction of an acyl chloride with the amino group of N-phenylthiourea follows this mechanistic pathway. researchgate.net A notable variation of this reaction is the Schotten-Baumann reaction, which involves performing the acylation in the presence of a base.

The mechanism proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. researchgate.net Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group. The base, typically triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. researchgate.net This method has been successfully used to synthesize various N-benzoyl-N'-phenylthiourea derivatives. jppres.comjppres.com

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Key Conditions | Reference |

|---|---|---|---|---|---|

| N-phenylthiourea | 4-t-butyl-benzoyl chloride | Tetrahydrofuran (THF) | Triethylamine | Refluxing the mixture | jppres.com |

| N-phenylthiourea | 4-chloro-benzoyl chloride | Tetrahydrofuran (THF) | Triethylamine | Nucleophilic acyl substitution | jppres.com |

| N-phenylthiourea | 2,4-dichlorobenzoyl chloride | Tetrahydrofuran (THF) | Triethylamine | Reaction performed in an ice bath initially due to exothermic nature | researchgate.net |

Multi-Step Synthetic Strategies Involving Isothiocyanate Intermediates

An alternative and widely used approach involves the formation of an aroyl isothiocyanate as a key intermediate, which then reacts with an amine to form the target compound.

In Situ Generation and Subsequent Reactions

This strategy involves the reaction of 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), to generate 4-methylbenzoyl isothiocyanate in situ. researchgate.netnih.gov This reactive intermediate is not isolated but is immediately treated with a primary aromatic amine—in this case, aniline (B41778) (phenylamine)—to yield this compound.

The general procedure involves dissolving the thiocyanate salt in a suitable solvent, typically dry acetone (B3395972), followed by the addition of the aroyl chloride. nih.gov The mixture is often heated under reflux to ensure the complete formation of the isothiocyanate. After this stage, the amine is added, and the reaction is refluxed again to afford the final N-acylthiourea product. nih.gov

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the isothiocyanate-mediated synthesis depend significantly on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: Anhydrous acetone is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing. researchgate.netnih.gov

Temperature: The reaction is typically performed at elevated temperatures (reflux) to facilitate the formation of both the isothiocyanate intermediate and the final product. nih.govnih.gov Heating for specific durations, often around one hour for each step, is common practice. nih.gov

Stoichiometry: A 1:1 molar ratio of the aroyl chloride to the thiocyanate salt is generally used for the formation of the isothiocyanate. nih.gov Subsequently, the amine is added, also typically in a 1:1 molar ratio relative to the initial aroyl chloride.

| Aroyl Chloride | Thiocyanate Salt | Amine | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-methylbenzoyl chloride | Potassium thiocyanate | Sulfanilamide | Acetone | In situ generation of 4-methylbenzoyl isothiocyanate | researchgate.net |

| 2,4-dichlorobenzoyl chloride | Potassium thiocyanate | 4-aminoacetophenone | Anhydrous acetone | Reaction mixture refluxed for 3 hours | nih.gov |

| 2-((4-ethylphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate | Primary aromatic amines | Acetone | Heated under reflux for 1 hour for each step | nih.gov |

Green Chemistry Principles in Synthetic Route Development

In recent years, the principles of green chemistry have been applied to the synthesis of N-acyl thiocarbamides to develop more environmentally benign and sustainable methods. These approaches focus on reducing waste, avoiding hazardous reagents, and using sustainable solvents.

One innovative green method involves the activation of the N–C amide bond in N-acyl saccharin (B28170) using ammonium thiocyanate in a sustainable solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org This catalyst-free approach provides an efficient route to N-carbamothioylbenzamides under mild conditions. The method is noted for its low E-factor (Environmental factor), high atom efficiency, and the use of a recyclable reagent core. rsc.org Furthermore, this transformation has been successfully adapted to a continuous-flow system, significantly reducing reaction times and highlighting its potential for industrial application. rsc.org

Other green approaches for related compounds have explored solvent-free conditions. For instance, the synthesis of substituted thiocarbamido-naphthols has been achieved by reacting an amino-naphthol with an isothiocyanate in the presence of natural acids like lemon juice, using sunlight to facilitate the reaction. orientjchem.orgresearchgate.net While not directly applied to the title compound, such methodologies showcase the trend towards eliminating volatile organic solvents and utilizing renewable resources in chemical synthesis.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency of synthesis for N-(phenylcarbamothioyl)benzamide derivatives can be significantly influenced by the chosen methodology, particularly concerning energy input and reaction time. A direct comparison between conventional heating and microwave-assisted synthesis highlights substantial improvements in both reaction speed and yield. chemicaljournals.com

One common pathway involves a one-pot reaction where 4-methylbenzoyl chloride is first reacted with a thiocyanate salt, such as potassium thiocyanate, in a solvent like acetone to form an in situ 4-methylbenzoyl isothiocyanate intermediate. This intermediate is then reacted with an aniline or substituted aniline to yield the final product. chemicaljournals.com

Conventional Synthesis: Under conventional heating, the reaction mixture is typically refluxed for an extended period. The formation of the isothiocyanate intermediate requires about 30 minutes, followed by the addition of the amine and a further reflux period of 2-3 hours to ensure the completion of the reaction. chemicaljournals.com While this method is robust, it is time-consuming and energy-intensive.

Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant advancement for this synthesis. Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic acceleration of the reaction rate. chemicaljournals.com The formation of the isothiocyanate intermediate can be completed in 5-10 minutes, and the subsequent reaction with the amine requires only 20-25 minutes of microwave heating. chemicaljournals.com Studies consistently report that the percentage yield from microwave-assisted methods is considerably higher compared to conventional heating. chemicaljournals.com

Ultrasonic-Assisted Synthesis: Another modern technique that enhances reaction efficiency is the use of ultrasonic irradiation. For the synthesis of related N-acyl thioureas, sonication has been shown to produce excellent yields (up to 98%) in very short reaction times, often around 15 minutes. acs.org This method, similar to microwave assistance, provides an efficient energy source that can accelerate the reaction rate, often under milder temperature conditions than conventional reflux.

The following table provides a comparative overview of these synthetic methodologies for N-acylthioureas.

| Methodology | Reaction Time | Typical Yields | Key Advantages |

|---|---|---|---|

| Conventional Heating | 2.5 - 3.5 hours | Moderate | Standard laboratory equipment |

| Microwave-Assisted | 25 - 35 minutes | High to Excellent | Rapid reaction, higher yields, energy efficient. chemicaljournals.com |

| Ultrasonic-Assisted | ~15 minutes | Excellent (up to 98%) | Very rapid, high yields, efficient energy input. acs.org |

Novel Catalytic Approaches to Compound Synthesis

Beyond optimizing energy input, research has explored novel catalytic systems to improve the synthesis of N-acyl thiourea (B124793) derivatives, focusing on increasing yields, reducing reaction times, and enhancing reaction conditions.

Phase-Transfer Catalysis: One notable advancement is the use of phase-transfer catalysts (PTCs) in heterogeneous reaction systems. mdpi.comresearchgate.net In syntheses where starting materials or intermediates have poor solubility, a PTC can facilitate the migration of a reactant from one phase into another where the reaction occurs. For instance, the synthesis of a specific N-acyl thiourea derivative suffering from low yield (41%) was significantly optimized by introducing tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. mdpi.comresearchgate.net The presence of TBAB improved the reaction yield to 76%, demonstrating its efficacy in overcoming reaction barriers in multiphase systems. mdpi.comresearchgate.net

Visible-Light-Mediated Synthesis: In a move towards greener and more sustainable chemistry, photocatalyst-free, visible-light-mediated synthesis has emerged as a novel approach for related thiourea compounds. nih.gov This method allows for the cyclodesulfurization step in the formation of benzimidazole (B57391) derivatives from thiourea precursors to proceed under ambient temperature in aqueous media, without the need for a metal photocatalyst. nih.gov This highlights a trend towards using light as a "reagent" to drive reactions under mild conditions.

Metal-Catalyzed Reactions: While not always required for the primary synthesis of the acylthiourea backbone, metal catalysts, particularly copper, are instrumental in subsequent cyclization and cross-coupling reactions involving the thiourea moiety. researchgate.net Efficient copper-catalyzed tandem reactions have been developed for synthesizing complex heterocyclic structures from thiourea precursors, showcasing the role of metal catalysis in the diversification of these compounds. researchgate.net

These novel approaches demonstrate a continuous effort to refine the synthesis of this compound and its analogs, pushing towards methodologies that are not only higher in yield but also more environmentally benign and efficient.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methyl N Phenylcarbamothioyl Benzamide

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

The FT-IR spectrum of 4-methyl-N-(phenylcarbamothioyl)benzamide is characterized by distinct absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the amide and thioamide groups are typically observed as sharp, medium-intensity peaks in the region of 3150–3400 cm⁻¹ nih.govnih.gov. Specifically, bands have been reported for similar structures around 3237 cm⁻¹ and 3191-3195 cm⁻¹ nih.govresearchgate.net.

The carbonyl (C=O) stretching vibration is a prominent and intense band, generally found in the range of 1660–1698 cm⁻¹ for acylthiourea derivatives nih.govnih.govresearchgate.net. This frequency is lower than that of a typical ketone due to resonance with the adjacent nitrogen atom nih.gov. The thiocarbonyl (C=S) group, which is characteristic of the thiourea (B124793) moiety, exhibits a stretching band that is typically weaker and appears in the fingerprint region, often between 1150 cm⁻¹ and 1180 cm⁻¹ nih.govresearchgate.net. Other notable vibrations include aromatic C-H stretching just above 3000 cm⁻¹ and C-N stretching vibrations nih.govresearchgate.net.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3150 - 3400 | nih.govnih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C=O (Amide) | Stretching | 1660 - 1698 | nih.govnih.govresearchgate.net |

| C=C (Aromatic) | Stretching | 1500 - 1600 | researchgate.net |

| C-N | Stretching | ~1330 | researchgate.net |

| C=S (Thioamide) | Stretching | 1150 - 1180 | nih.govresearchgate.net |

The collective presence and specific positions of these absorption bands provide definitive evidence for the this compound structure. The observation of both C=O and C=S stretching bands confirms the acylthiourea core. The N-H bands confirm the presence of the secondary amine linkages. The spectral data also offers insights into the molecular environment; for instance, the position of the N-H and C=O bands can be influenced by intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, which is a common feature in related crystal structures nih.govnih.gov. FT-Raman spectroscopy complements the FT-IR data, as it is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional confirmation of the aromatic rings and the C=S bond nih.gov.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum, the two N-H protons of the acylthiourea linkage are highly diagnostic, appearing as broad singlets at very downfield chemical shifts, typically in the range of δ 10.4–12.8 ppm nih.govnih.govjppres.com. These protons are deshielded due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups and their participation in hydrogen bonding.

The aromatic protons of the p-tolyl and phenyl rings are expected to appear in the δ 7.2–8.0 ppm region jppres.com. The protons on the 4-methylbenzoyl group would likely show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the phenyl group attached to the thioamide nitrogen will show multiplets corresponding to ortho, meta, and para positions. The methyl (CH₃) group protons on the p-tolyl ring would give rise to a sharp singlet at approximately δ 2.4-2.5 ppm researchgate.net.

In the ¹³C NMR spectrum, the most downfield signals correspond to the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is particularly deshielded, appearing around δ 177–179 ppm, while the C=O carbon signal is typically found near δ 168–171 ppm nih.govresearchgate.netnih.gov. The aromatic carbons resonate in the δ 115–145 ppm range, with the carbon bearing the methyl group and the carbons attached to the nitrogen and carbonyl groups showing distinct chemical shifts jppres.comresearchgate.net. The methyl carbon provides a characteristic upfield signal around δ 21 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | N-H (Amide/Thioamide) | 10.4 - 12.8 | nih.govnih.govjppres.com |

| Ar-H (Aromatic) | 7.2 - 8.0 | jppres.com | |

| -CH₃ (Methyl) | ~2.4 - 2.5 | researchgate.net | |

| Solvent: DMSO-d₆ | jppres.comnih.gov | ||

| ¹³C | C=S (Thiocarbonyl) | 177 - 179 | nih.govresearchgate.net |

| C=O (Carbonyl) | 168 - 171 | researchgate.netnih.gov | |

| Ar-C (Aromatic) | 115 - 145 | nih.govresearchgate.net | |

| -CH₃ (Methyl) | ~21 | rsc.org | |

| Solvent: DMSO-d₆ | jppres.comnih.gov |

While ¹H and ¹³C NMR spectra establish the basic structure, 2D NMR experiments are employed for unambiguous assignment and conformational analysis. Techniques such as Correlation Spectroscopy (COSY) can confirm the coupling between adjacent aromatic protons within the phenyl and p-tolyl rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, confirming the assignments of the aromatic C-H units and the methyl group nih.gov. More importantly, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) couplings between protons and carbons nih.gov. For instance, HMBC would show correlations from the N-H protons to the C=O and C=S carbons, definitively linking the benzoyl and phenylthiourea (B91264) fragments. It would also show correlations from the methyl protons to the quaternary and ortho carbons of the tolyl ring, confirming the substitution pattern. These advanced techniques are invaluable for verifying the connectivity across the entire molecular framework nih.gov.

Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₅H₁₄N₂OS), the calculated monoisotopic mass is 270.0827 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically within ±0.005 Da), which allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass nih.gov.

Combined Spectroscopic Data Interpretation for Comprehensive Structural Characterization

The comprehensive structural characterization of this compound, a molecule integrating a p-toluoyl moiety with a phenylthiourea backbone, is achieved through the synergistic application of multiple spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) each provide distinct and complementary data points that, when taken together, confirm the molecular structure and electronic environment of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that signify the presence of its principal functional groups. The N-H stretching vibrations of the amide and thiourea groups are expected to appear in the region of 3150-3350 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is anticipated around 1670 cm⁻¹. The C=S (thiocarbonyl) stretching vibration, which is typically weaker and can be coupled with other vibrations, is expected in the range of 1090-1180 cm⁻¹. Aromatic C=C stretching vibrations from both the p-toluoyl and phenyl rings will produce signals in the 1480-1610 cm⁻¹ region. The presence of the methyl group on the p-toluoyl ring would be indicated by C-H stretching vibrations just below 3000 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide & Thiourea) | 3150 - 3350 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methyl) | 2850 - 2960 | Stretching |

| C=O (Amide) | ~1670 | Stretching |

| C=C (Aromatic) | 1480 - 1610 | Stretching |

| C=S (Thiourea) | 1090 - 1180 | Stretching |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The two N-H protons of the thiourea and amide linkages are expected to appear as broad singlets in the downfield region, typically between δ 11.5 and 12.5 ppm in a solvent like DMSO-d₆, due to their acidic nature and involvement in hydrogen bonding.

The aromatic protons of the p-toluoyl group will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The two protons ortho to the carbonyl group are expected around δ 7.8-8.0 ppm, while the two protons meta to the carbonyl group (and ortho to the methyl group) will likely resonate at approximately δ 7.3-7.4 ppm. The protons of the phenyl group attached to the thiourea moiety will exhibit signals between δ 7.2 and 7.7 ppm, with their multiplicity depending on the specific coupling patterns.

A sharp singlet for the methyl (CH₃) group protons on the p-toluoyl ring is anticipated in the upfield region, around δ 2.4 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Amide/Thiourea) | 11.5 - 12.5 | Broad Singlet | 2H |

| Aromatic H (p-toluoyl, ortho to C=O) | 7.8 - 8.0 | Doublet | 2H |

| Aromatic H (Phenyl group) | 7.2 - 7.7 | Multiplet | 5H |

| Aromatic H (p-toluoyl, meta to C=O) | 7.3 - 7.4 | Doublet | 2H |

| Methyl H (-CH₃) | ~2.4 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most downfield signals are typically those of the carbonyl and thiocarbonyl carbons. The C=S carbon is expected to resonate at approximately δ 179-181 ppm, while the C=O carbon should appear around δ 167-169 ppm.

The aromatic carbons will produce a series of signals in the δ 124-145 ppm range. The quaternary carbon of the p-toluoyl ring attached to the methyl group is expected around δ 143-145 ppm, while the quaternary carbon attached to the carbonyl group will be in the δ 130-132 ppm region. The remaining aromatic carbons will appear at chemical shifts influenced by their respective substituents. The methyl carbon will give a signal in the upfield region, around δ 21-22 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=S (Thiourea) | 179 - 181 |

| C=O (Amide) | 167 - 169 |

| Aromatic C (p-toluoyl, C-CH₃) | 143 - 145 |

| Aromatic C (Phenyl and p-toluoyl) | 124 - 140 |

| Aromatic C (p-toluoyl, C-C=O) | 130 - 132 |

| Methyl C (-CH₃) | 21 - 22 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (C₁₅H₁₄N₂OS).

Solid State Structural Analysis: Crystallography and Supramolecular Chemistry of 4 Methyl N Phenylcarbamothioyl Benzamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystallographic study for 4-methyl-N-(phenylcarbamothioyl)benzamide is not publicly available, extensive research on analogous benzoylthiourea (B1224501) derivatives provides significant insights into its likely solid-state structure.

Determination of Molecular Geometry and Bond Parameters

Studies on closely related benzoylthiourea compounds, such as 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, offer valuable data on expected bond lengths and angles. In these structures, the C=O bond length is typically around 1.225 Å. The C–N bond lengths within the carbonylthiourea moiety are generally in the range of 1.328 Å to 1.417 Å, which is shorter than a standard C–N single bond. This shortening indicates a degree of double-bond character due to electron delocalization across this part of the molecule. nih.gov

The thiourea (B124793) fragment (C=S) also exhibits characteristic bond lengths. The geometry around the central carbonyl and thiourea groups is typically planar, which facilitates the formation of intramolecular hydrogen bonds.

Table 1: Selected Bond Lengths from an Analogous Benzoylthiourea Derivative

| Bond | Length (Å) |

|---|---|

| C=O | 1.225 (2) |

| C-N (amide) | 1.328 (2) |

Data from a related benzoylthiourea compound.

Conformational Analysis of the Benzamide (B126) and Phenylcarbamothioyl Moieties

The conformation of this compound is largely influenced by the rotational freedom around the C-N single bonds. In many benzoylthiourea derivatives, the molecule adopts a conformation where the carbonyl (C=O) and thiono (C=S) groups are positioned on opposite sides of the molecule. This trans arrangement with respect to the central C-N bond is a common feature. nih.gov

Analysis of Intermolecular Interactions

The crystal packing of this compound and its analogs is governed by a variety of intermolecular interactions, with hydrogen bonding playing a predominant role.

Characterization of Hydrogen Bonding Networks (N-H···O, C-H···S, N-H···S)

N-H···O Hydrogen Bonds: As mentioned, a strong intramolecular N-H···O hydrogen bond is a characteristic feature, leading to the formation of a stable S(6) ring motif. nih.govresearchgate.net This interaction is crucial in defining the conformation of the molecule.

N-H···S Hydrogen Bonds: In the crystal lattice, intermolecular N-H···S hydrogen bonds are frequently observed. These interactions often link two molecules together to form centrosymmetric dimers, creating a larger ring structure, typically an R2(2)(8) loop. nih.gov This dimeric formation is a common supramolecular synthon in thiourea derivatives.

Table 2: Typical Hydrogen Bond Geometry in Analogous Benzoylthiourea Derivatives

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N–H···O (intramolecular) | 0.82 (2) | 1.94 (2) | 2.644 (2) | 144 (2) |

| N–H···S (intermolecular) | 0.81 (2) | 2.74 (2) | 3.511 (2) | 158 (2) |

D = donor atom, A = acceptor atom. Data from a related benzoylthiourea compound. nih.gov

Crystal Packing Architectures

Role of Supramolecular Synthons in Crystal Lattice Formation

The crystal structure of acylthiourea derivatives, including this compound, is significantly influenced by the formation of robust supramolecular synthons. A predominant feature in the crystal packing of many benzoylthiourea derivatives is the formation of centrosymmetric inversion dimers through pairs of N—H⋯S hydrogen bonds, creating R2(2)(8) graph-set motifs. nih.govresearchgate.net This synthon involves the hydrogen atom of the thioamide (N–H) group of one molecule interacting with the sulfur atom of the thiocarbonyl (C=S) group of an adjacent molecule, and vice-versa. nih.govresearchgate.net

In addition to this primary dimeric synthon, the crystal lattice is further stabilized by other hydrogen bonding interactions. Intramolecular N—H⋯O hydrogen bonds are also observed, which contribute to the planarity of the molecule and result in the formation of S(6) ring motifs. nih.govresearchgate.net The interplay of these strong N—H⋯S and N—H⋯O hydrogen bonds, along with other weaker interactions, directs the assembly of molecules into a stable three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Contributions

Hirshfeld surface analysis is a valuable tool for the quantitative and qualitative assessment of intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contacts can be visualized. For analogous benzoylthiourea compounds, red spots on the dnorm surface highlight the key N—H⋯S and N—H⋯O hydrogen bonding interactions.

The two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For related structures, the most significant contributions to the crystal packing are from H⋯H contacts, which typically comprise the largest percentage of the surface area. researchgate.netnih.gov Other substantial contributions arise from C⋯H/H⋯C and S⋯H/H⋯S contacts, which correspond to van der Waals forces and the crucial hydrogen bonds that form the supramolecular synthons. researchgate.net

The relative contributions of the various intermolecular contacts for a related compound, N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, are detailed in the table below, illustrating the typical distribution of interactions in this class of compounds.

Polymorphism and Crystallization Phenomena

Polymorphism, the capacity of a solid material to exist in multiple crystalline forms, is a critical consideration in the study of molecular solids. Different polymorphs of a compound can exhibit distinct physical and chemical properties. For N-benzoyl-N'-arylthiourea derivatives, the existence of different crystalline forms, such as solvated and unsolvated structures, has been noted. researchgate.net

The crystallization conditions, including the solvent system, temperature, and rate of evaporation, can play a crucial role in determining which polymorphic form is obtained. The conformational flexibility of the this compound molecule, particularly the rotation around the C–N bonds, allows for different packing arrangements in the solid state. These different arrangements would be stabilized by a varied network of the supramolecular synthons discussed previously. The study of polymorphism in this compound would involve systematic crystallization experiments and characterization of the resulting solid forms by techniques such as single-crystal X-ray diffraction to identify and structurally elucidate any distinct crystalline phases.

Table of Compounds

Theoretical and Computational Investigations of 4 Methyl N Phenylcarbamothioyl Benzamide

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. Such studies on benzoyl thiourea (B124793) derivatives have provided a framework for understanding their structure-activity relationships. scispace.combenthamdirect.com

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For derivatives of benzoylthiourea (B1224501), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6–31++G(d,p), are employed to predict structural parameters. scispace.combenthamdirect.comresearchgate.net These calculations would determine the bond lengths, bond angles, and dihedral angles of 4-methyl-N-(phenylcarbamothioyl)benzamide.

The optimized geometry of related N-acyl thiourea derivatives often reveals a trans-cis configuration around the C–N bonds of the thiourea moiety, which is crucial for its interaction with biological targets. researchgate.net The electronic structure, including the distribution of electrons and atomic charges, can also be determined, highlighting the polar regions of the molecule.

Table 1: Representative Predicted Structural Parameters for a Benzoyl Thiourea Backbone (Note: The following data is representative of benzoyl thiourea derivatives as found in computational studies and is for illustrative purposes, as specific DFT data for this compound was not available in the searched literature.)

| Parameter | Typical Calculated Value |

|---|---|

| C=S Bond Length | ~1.67 Å |

| C=O Bond Length | ~1.24 Å |

| Thiourea C-N Bond Lengths | ~1.38 - 1.40 Å |

| Benzoyl C-N Bond Length | ~1.41 Å |

| C-N-C Bond Angle (Thiourea) | ~125° |

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For thiourea derivatives, the HOMO is often localized over the sulfur and nitrogen atoms, indicating these are sites of nucleophilic character, while the LUMO may be distributed across the aromatic rings. nih.govnih.gov

From the HOMO and LUMO energies, various global reactivity indices can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 2: Illustrative Reactivity Indices for a Benzoyl Thiourea Derivative (Note: These values are illustrative and based on general findings for this class of compounds, as specific data for this compound was not available in the cited literature.)

| Parameter | Formula | Typical Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating ability |

| LUMO Energy | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.com The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored in red and yellow) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. For this compound, these would be expected around the carbonyl oxygen and thiocarbonyl sulfur atoms. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored in blue) are associated with atomic nuclei and are prone to nucleophilic attack, often found around the hydrogen atoms of the N-H groups. researchgate.netresearchgate.net The MEP map provides a visual representation of the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds. chemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a biological receptor, such as a protein.

Molecular docking studies have been performed on N-(phenylcarbamothioyl)benzamide derivatives to explore their potential as inhibitors of various enzymes implicated in disease.

Sirtuin-1 (SIRT1): SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is a target for cancer therapy. Docking studies of thiourea derivatives into the active site of SIRT1 (PDB ID: 4I5I) have been conducted. researchgate.netrcsb.org These studies predict that the ligands bind within the catalytic cleft, often forming hydrogen bonds with key residues and hydrophobic interactions with the surrounding amino acids. nih.govresearchgate.net The binding energy, often calculated as a docking score, indicates the stability of the ligand-receptor complex.

Checkpoint Kinase 1 (Chk1): Chk1 is a crucial protein in the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy. A molecular docking study of a related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide, with the Chk1 receptor (PDB ID: 2YWP) showed a strong binding affinity, with a calculated plant score of -67.19 kcal/mol. jppres.com The interactions typically involve hydrogen bonds and hydrophobic contacts within the kinase domain.

Dihydrofolate Reductase (DHFR): DHFR is a well-established target for antimicrobial and anticancer therapies. unej.ac.id While molecular docking has been used to identify novel inhibitors for DHFR, specific studies involving this compound were not identified in the available literature. researchgate.net Docking studies with this receptor would typically assess the ligand's ability to form key interactions within the active site that are necessary for inhibiting the enzyme's function.

A detailed analysis of the docking poses reveals the specific interactions that stabilize the ligand within the receptor's active site.

For SIRT1 , key interactions for thiourea derivatives often involve:

Hydrogen Bonds: With amino acid residues such as GLU315 and HIS363. nih.gov

Hydrophobic Interactions: With residues like PHE273, PHE297, and ILE347, which line the binding pocket. researchgate.net

Pi-Alkyl and Pi-Pi Stacking: Interactions with aromatic residues are also common.

For Checkpoint Kinase 1 , interactions for the chloro-substituted analog were predicted to involve:

Hydrogen Bonds: With residues in the ATP-binding pocket.

Hydrophobic Interactions: With the surrounding nonpolar residues. The docking score suggested a more stable complex compared to the native ligand and the reference drug hydroxyurea. jppres.com

Table 3: Summary of Molecular Docking Predictions for N-(phenylcarbamothioyl)benzamide Analogs

| Receptor (PDB ID) | Ligand | Predicted Binding Energy / Score | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Sirtuin-1 (4I5I) | Thiourea Derivatives | Favorable docking scores indicating stable binding | GLU315, HIS363, PHE273, PHE297, ILE347 |

| Checkpoint Kinase 1 (2YWP) | N-(phenylcarbamothioyl)-4-chloro-benzamide | -67.19 kcal/mol (Plant Score) | Residues within the ATP-binding pocket |

| Dihydrofolate Reductase | This compound | No specific data available in searched literature | No specific data available in searched literature |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound and its analogs, these simulations provide critical insights into their structural stability and interactions with biological targets.

While specific molecular dynamics studies focusing solely on the conformational stability of this compound in isolation are not extensively documented in the reviewed literature, general principles derived from studies of related acylthiourea derivatives can provide valuable insights. Acylthiourea compounds are known to exhibit conformational preferences that are crucial for their biological activity.

Theoretical studies, often employing Density Functional Theory (DFT), and experimental methods like X-ray crystallography on similar benzoylthiourea derivatives, reveal a common structural motif. nih.gov The core acylthiourea group (-C(O)NHC(S)NH-) tends to adopt a specific conformation, often a planar S conformation, where the carbonyl (C=O) and thiocarbonyl (C=S) groups are oriented in opposite directions. researchgate.net This arrangement is frequently stabilized by an intramolecular hydrogen bond between the amide proton (N-H) and the carbonyl oxygen atom, forming a stable six-membered ring structure known as an S(6) ring. nih.gov

MD simulations of various acylthiourea derivatives in aqueous environments would likely show that while rotations around single bonds allow for some flexibility, the molecule predominantly populates low-energy conformations stabilized by these intramolecular interactions. The stability of such conformations is a key determinant of how the molecule presents itself for interaction with biological macromolecules.

Molecular dynamics simulations are extensively used to study the dynamic behavior of ligands when bound to a protein target, providing a more realistic view of the interaction than static docking models. For derivatives of this compound, MD simulations have been employed to assess the stability of the ligand-protein complex over time.

In a study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a structurally similar compound, MD simulations were performed after docking it into the active site of the checkpoint kinase 1 (Chk1) receptor. jppres.com The simulations, run for a duration of 10 nanoseconds, were used to evaluate the stability of the ligand within the receptor's binding pocket. jppres.com The root-mean-square deviation (RMSD) of the protein-ligand complex was analyzed, which measures the average deviation of the complex's atoms from a reference structure over the course of the simulation. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site and that the complex is stable. jppres.com Such studies have shown that certain acylthiourea derivatives form stable bonds within the active site of their target enzymes, in contrast to reference compounds that may exit the active site during the simulation. jppres.com

These simulations provide detailed information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. By observing the dynamic behavior of the complex, researchers can gain confidence in the predicted binding mode and the potential efficacy of the compound as an inhibitor. acs.orgnih.gov

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic and toxicological properties of a compound. While specific data for this compound is limited, numerous studies on its derivatives provide a predictive profile. These predictions are typically generated using web-based platforms like pkCSM and SwissADME. ksu.edu.trbenthamdirect.com

Theoretical ADMET parameters for derivatives of N-(phenylcarbamothioyl)benzamide suggest generally favorable drug-like properties. For instance, many derivatives are predicted to have good intestinal absorption. jonuns.com The lipophilicity, often expressed as logP, is a key factor in absorption, and for many of these compounds, the values fall within an acceptable range for oral bioavailability. jppres.com

Distribution characteristics, such as the volume of distribution (VDss) and blood-brain barrier (BBB) permeability, have also been predicted. For N-(4-fluorophenylcarbamothioyl)benzamide derivatives, low to moderate volumes of distribution are often predicted. jonuns.com Predictions regarding BBB penetration can vary depending on the specific substitutions on the phenyl rings. jonuns.com

Metabolism is often predicted by identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. Toxicity predictions, such as hepatotoxicity and mutagenicity (AMES test), are also critical. Many N-(phenylcarbamothioyl)benzamide derivatives are predicted to be non-hepatotoxic and non-mutagenic, although some substitutions can introduce toxicity risks. jonuns.comresearchgate.net

Below is a table summarizing the predicted ADMET properties for representative derivatives of N-(phenylcarbamothioyl)benzamide, compiled from various in silico studies. It is important to note that these are theoretical predictions and may not perfectly reflect in vivo behavior.

| Parameter | Predicted Value/Characteristic for Derivatives | Significance |

| Absorption | ||

| Intestinal Absorption | High | Good absorption from the gastrointestinal tract is predicted. |

| Distribution | ||

| Volume of Distribution (VDss) | Low to Moderate | Indicates the extent of drug distribution in body tissues. |

| Blood-Brain Barrier (BBB) Permeability | Variable (some may cross) | Predicts the likelihood of the compound entering the central nervous system. |

| Metabolism | ||

| CYP Substrate/Inhibitor | Variable | Predicts interactions with key drug-metabolizing enzymes. |

| Excretion | ||

| Total Clearance | Low to Moderate | Indicates the rate at which the drug is removed from the body. |

| Toxicity | ||

| AMES Mutagenicity | Generally Negative | Predicts the potential of the compound to cause DNA mutations. |

| Hepatotoxicity | Generally Negative | Predicts the potential for liver damage. |

This table is a generalized summary based on data for various derivatives and not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are essential for optimizing lead compounds and designing new derivatives with improved potency and desired properties. farmaciajournal.comyoutube.comtbzmed.ac.ir

For derivatives of this compound, QSAR studies aim to build mathematical models that can predict the biological activity (e.g., anticancer, antiviral) based on molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, hydrophobic, and topological properties.

A typical QSAR study on acylthiourea derivatives involves several steps:

Data Set Preparation: A series of derivatives with experimentally determined biological activities is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a QSAR model for a series of thiourea derivatives might reveal that the biological activity is positively correlated with the lipophilicity (logP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). farmaciajournal.com Such a model would suggest that increasing the lipophilicity of the molecule, perhaps by adding hydrophobic substituents, could lead to more potent compounds.

Similarly, QSPR models can be developed to predict physicochemical properties like solubility, melting point, or chromatographic retention times. These models are valuable for predicting the "drug-likeness" and developability of new derivatives without the need for extensive experimental work. While specific QSAR/QSPR models for this compound derivatives are not detailed in the available literature, the principles of these modeling techniques are widely applied to the broader class of acylthiourea and benzamide (B126) compounds to guide drug discovery efforts. farmaciajournal.comnih.gov

Coordination Chemistry and Ligand Properties of 4 Methyl N Phenylcarbamothioyl Benzamide

Ligand Design Principles and Coordination Sites

4-methyl-N-(phenylcarbamothioyl)benzamide, a derivative of benzoyl thiourea (B124793), is recognized as a flexible ligand capable of coordinating with a variety of metal centers. These interactions can occur with the ligand acting as a neutral molecule, a monoanion, or a dianion. The presence of oxygen, nitrogen, and sulfur atoms as potential donor sites provides a multitude of bonding possibilities. researchgate.net

The core structure features a benzamide (B126) moiety linked to a phenylthiourea (B91264) group. The key coordination sites are the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. This bidentate chelation to a metal center forms a stable six-membered ring, a common and favorable arrangement in coordination chemistry. The nitrogen atoms within the molecule can also participate in coordination, further increasing the ligand's versatility.

Intramolecular hydrogen bonding, specifically an N—H⋯O interaction, is a common feature in benzoyl thiourea derivatives, leading to the formation of a stable six-membered ring. nih.gov However, for chelation with a metal ion, the C=O and C=S bonds need to be on the same side of the molecule, which may be hindered by the prevention of free rotation around the N—C bonds. nih.gov The partial double-bond character of the C—N bonds, resulting from resonance within the carbonylthiourea moiety, also influences the ligand's conformational flexibility and coordination behavior. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be isolated and purified through techniques such as recrystallization.

Research has demonstrated the successful formation of complexes between benzoyl thiourea derivatives and various transition metal ions. For instance, a related ligand, [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], has been shown to form octahedral complexes with Mn(II), Co(II), Ni(II), and Cu(II), among others. uobaghdad.edu.iquobaghdad.edu.iq In these complexes, the general molecular formula was determined to be [M(L)2(H2O)2]Cl2, where 'L' represents the ligand. uobaghdad.edu.iquobaghdad.edu.iq Similarly, Cu(II) complexes with N-(p-methylphenyl)-N′-benzoyl thiourea have been synthesized and studied. rsc.org The coordination chemistry of substituted thioureas has been explored with a range of metal centers, highlighting their versatility as ligands. researchgate.net

The characterization of these metal complexes relies on a combination of spectroscopic and analytical techniques to confirm their composition and structure.

Elemental Analysis: This technique is crucial for determining the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and sulfur. The experimental data is then compared with the calculated values for the proposed structure to verify its accuracy. uobaghdad.edu.iquobaghdad.edu.iq

Spectroscopic Methods:

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=O, C=S, and N-H groups upon complexation provide direct evidence of their involvement in bonding with the metal ion. For example, a shift in the absorption band of the azomethine group in the ligand upon complexation indicates its participation in coordination. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can help in determining the coordination geometry. For instance, specific absorption bands can be assigned to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions, which are characteristic of certain geometries. researchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopy are valuable tools for characterizing the ligand and confirming its structure. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation can provide insights into the bonding. jppres.com

Other Techniques:

Conductivity Measurements: Molar conductance measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. This helps to distinguish between ionic and non-ionic compounds. uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, which in turn provides information about its oxidation state and the geometry of the complex. uobaghdad.edu.iquobaghdad.edu.iq

Atomic Absorption: This technique is used to determine the concentration of the metal ion in the complex, further confirming its stoichiometry. uobaghdad.edu.iquobaghdad.edu.iq

Table 1: Analytical Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Determination of empirical formula (C, H, N, S content) |

| FT-IR Spectroscopy | Identification of ligand coordination sites (shifts in C=O, C=S, N-H bands) |

| UV-Vis Spectroscopy | Determination of coordination geometry (d-d transitions, charge transfer bands) |

| 1H & 13C NMR | Structural confirmation of the ligand and complex |

| Molar Conductivity | Determination of the electrolytic nature of the complex |

| Magnetic Susceptibility | Information on the oxidation state and geometry of the metal center |

| Atomic Absorption | Determination of metal ion concentration |

Structural Analysis of Coordination Compounds

The precise arrangement of atoms within a metal complex is elucidated through structural analysis techniques, with X-ray crystallography being the most definitive method.

Based on spectroscopic and magnetic data, the coordination geometry of the metal complexes can be proposed. For many transition metal complexes of benzoyl thiourea derivatives, an octahedral geometry is common. uobaghdad.edu.iquobaghdad.edu.iq In such cases, the ligand typically acts as a bidentate chelating agent, coordinating through the oxygen and sulfur atoms. The remaining coordination sites on the metal are often occupied by other ligands, such as water molecules or anions from the metal salt. uobaghdad.edu.iquobaghdad.edu.iq The versatile nature of thiourea derivatives allows them to coordinate as neutral ligands, monoanions, or dianions, leading to a variety of bonding possibilities and coordination environments. researchgate.net

Electronic Properties and Stability of Metal Chelates

The electronic properties of metal complexes derived from this compound are primarily dictated by the nature of the metal ion, its coordination geometry, and the ligand field environment. The interaction between the metal d-orbitals and the ligand's donor atoms gives rise to characteristic electronic transitions that can be probed using UV-Vis spectroscopy.

In general, the electronic spectra of these complexes exhibit intraligand transitions, typically observed in the ultraviolet region, which are attributed to π → π* and n → π* transitions within the aromatic rings and the thiourea moiety of the ligand. Upon coordination to a metal ion, shifts in the positions of these bands are often observed, providing evidence of complex formation.

More significantly, the coordination of this compound to transition metal ions can lead to the appearance of d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions, which occur in the visible region, are typically of low intensity and provide valuable information about the geometry of the complex and the splitting of the metal d-orbitals. For instance, square-planar copper(II) complexes with similar N,O-coordinating thiopseudoureas exhibit a low-intensity absorption band around 500–600 nm, which is assigned to a d–d transition. gdcchinturu.ac.in

Ligand-to-metal charge transfer bands are also a common feature in the electronic spectra of these complexes. For example, in copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, an LMCT band is observed in the 400–420 nm region, attributed to a S→Cu(II) transition. nih.gov The energy of these charge transfer bands is influenced by the electron-donating ability of the ligand and the electron-accepting character of the metal ion.

The stability of the metal chelates formed with this compound is a critical factor in their potential applications. The stability of metal complexes is quantified by their stability constants (or formation constants), which reflect the equilibrium of the complex formation reaction in solution. While specific stability constants for this compound are not widely reported, studies on analogous N-benzoyl-N'-phenylthiourea systems provide valuable insights. For example, the complexation of Cu(II) with N-benzoyl-N-methyl-N'-phenylthiourea has been shown to form mononuclear 1:1 and 1:2 complexes with significant stability constants. jocpr.com The high stability of these complexes is generally attributed to the chelate effect, where the bidentate coordination of the ligand to the metal center results in a thermodynamically more favorable five- or six-membered ring structure.

The Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is generally expected to be followed by complexes of this compound. jocpr.com Deviations from this series can sometimes occur due to factors such as steric hindrance or specific electronic effects of the ligand.

Table 1: Representative Electronic Spectral Data for Related Thiourea Metal Complexes

| Metal Complex System | λmax (nm) | Assignment |

| Copper(II) with N,O-coordinating thiopseudoureas | ~560 | d-d transition |

| Copper(II) with 3-(trifluoromethyl)phenylthiourea derivatives | 400-420 | S→Cu(II) LMCT |

| Copper(II) with N-benzoyl-N'-phenyl substituted thioureas | Not specified | d-d transitions |

Table 2: Stability Constants for a Related Cu(II)-Thiourea Complex System

| Complex | Log K |

| [Cu(N-benzoyl-N-methyl-N'-phenylthiourea)]+ | Not specified |

| [Cu(N-benzoyl-N-methyl-N'-phenylthiourea)2] | Not specified |

Note: Specific values for log K were not provided in the source material, but the formation of stable 1:1 and 1:2 complexes was confirmed.

Potential as Ligands in Catalytic Systems (e.g., transition metal catalysis)

The unique electronic and structural features of metal complexes of this compound make them promising candidates as catalysts in various organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center and to influence the steric and electronic environment around the metal ion is key to their catalytic potential.

One area where these complexes have shown promise is in transfer hydrogenation reactions . Ruthenium(II) complexes containing acylthiourea ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and other carbonyl compounds. nih.gov The catalytic activity is attributed to the formation of a ruthenium-hydride species, which then transfers a hydride to the carbonyl substrate. The nature of the substituents on the thiourea ligand can modulate the catalytic efficiency.

Furthermore, metal complexes of related thiourea derivatives have been investigated for their catalytic activity in oxidation reactions . While specific studies on this compound are limited, the broader class of transition metal complexes with sulfur-containing ligands is known to catalyze various oxidation processes. For instance, metal-catalyzed oxidation has been observed in reactions involving thiosemicarbazones, which are structurally similar to the ligand . nih.gov

The versatility of the coordination modes of N-aroyl-N'-arylthioureas, acting as either monodentate or bidentate ligands, allows for the fine-tuning of the catalytic properties of their metal complexes. This flexibility can be exploited to design catalysts with high activity and selectivity for specific transformations. The field of transition metal-catalyzed reactions is vast, and the application of this compound and its derivatives as ligands remains an active area of research with potential for discoveries in areas such as C-C coupling reactions, polymerization, and asymmetric catalysis.

Chemical Reactivity and Derivatization Strategies of 4 Methyl N Phenylcarbamothioyl Benzamide

Functional Group Transformations and Reaction Mechanisms

The reactivity of 4-methyl-N-(phenylcarbamothioyl)benzamide is primarily dictated by the acylthiourea core. The synthesis of this class of compounds typically follows one of two primary pathways. The first involves a nucleophilic acyl substitution where a substituted phenylthiourea (B91264) acts as the nucleophile, attacking an activated acyl compound like 4-methylbenzoyl chloride. jppres.com This reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. jppres.com

A more common and versatile synthetic strategy involves the reaction of an appropriately substituted primary amine, such as aniline (B41778), with a benzoyl isothiocyanate intermediate. nih.govnih.gov This intermediate, 4-methylbenzoyl isothiocyanate, is typically generated in situ by reacting 4-methylbenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972). researchgate.netnih.govresearchgate.net The subsequent addition of the amine to the electrophilic carbon of the isothiocyanate group is rapid and efficient, yielding the desired N,N'-disubstituted acylthiourea. nih.govresearchgate.net

The acylthiourea linkage itself can undergo transformations under specific conditions. For instance, N-aryl-N'-benzoylthioureas can decompose when treated with iodine-alumina under solvent-free conditions to yield N-substituted benzamides and thiobenzamides. rsc.org The reaction mechanism is believed to involve the migration of either the aryl or the phenyl group, with the product distribution being influenced by the electronic nature of the substituents. rsc.org The amide bond within the molecule can also be susceptible to hydrolysis, potentially via a base-catalyzed BAc2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net

Synthesis of Novel Derivatives Through Substituent Modifications

The structural framework of this compound allows for extensive derivatization by modifying the substituents on the aromatic rings or by altering the groups attached to the amide and thiourea (B124793) linkages.

Modification of the peripheral phenyl rings is a primary strategy for tuning the molecule's physicochemical properties. A variety of electron-donating and electron-withdrawing groups can be introduced onto either the benzoyl or the N-phenyl moiety to create extensive libraries of derivatives.

Halogenation: The introduction of halogen atoms is a common modification. Derivatives such as N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide have been synthesized from their respective halogenated benzoyl chloride precursors. researchgate.net Other examples include 4-chloro-N-(phenylcarbamothioyl)benzamide and derivatives bearing 2,4-dibromo or 4-fluoro substituents on the N-phenyl ring. jppres.comnih.govjonuns.com

Alkylation: Alkyl groups, such as methyl, can be incorporated to increase lipophilicity. scispace.com The parent compound itself features a 4-methyl group on the benzoyl ring.

Nitration: The introduction of strongly electron-withdrawing nitro groups has been explored. scispace.com For example, N-(2-nitrophenylcarbamothioyl) derivatives have been synthesized by using 2-nitroaniline (B44862) as the starting amine. nih.gov The synthesis of 4-nitro-N-(phenylcarbamothioyl)benzamide has also been reported. scispace.com

Other Functional Groups: More complex groups, such as the potent electron-withdrawing trifluoromethyl (CF3) group, have also been successfully incorporated to create derivatives like 4-trifluoromethyl-N-(4-fluorophenylcarbamothioyl)benzamide. nih.govjonuns.com

The following table summarizes a selection of synthesized derivatives with modifications on the phenyl rings.

| Derivative Name | Modification Type | Modified Ring | Reference |

|---|---|---|---|

| N-(phenylcarbamothioyl)-4-bromobenzamide | Halogenation (Br) | Benzoyl | researchgate.net |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | Halogenation (F) | Benzoyl | researchgate.net |

| 4-chloro-N-(phenylcarbamothioyl)benzamide | Halogenation (Cl) | Benzoyl | jppres.com |

| 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide | Halogenation (di-Br) | N-Phenyl | nih.gov |

| 4-nitro-N-(phenylcarbamothioyl)benzamide | Nitration (NO2) | Benzoyl | scispace.com |

| 2-((4-ethylphenoxy)methyl)-N-(2-nitrophenylcarbamothioyl)benzamide | Nitration (NO2) | N-Phenyl | nih.gov |

| 2-((4-ethylphenoxy)methyl)-N-(3-(trifluoromethyl)phenylcarbamothioyl)benzamide | Trifluoromethylation (CF3) | N-Phenyl | nih.gov |

Beyond the phenyl rings, the core structure can be diversified by altering the chemical groups attached directly to the nitrogen atoms of the amide and thiourea functions. This is typically achieved by varying the reactants during the initial synthesis.

For example, by replacing aniline with other primary amines, the N-phenyl group can be substituted with different aromatic or aliphatic moieties. The use of 2-amino-4-picoline results in the formation of 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, incorporating a heterocyclic pyridine (B92270) ring. nih.govresearchgate.net Similarly, employing a bulky aliphatic amine like adamantylamine leads to the synthesis of N-(1-adamantylcarbamothioyl)benzamides. researchgate.net

The benzoyl portion of the molecule can also be readily exchanged by using different acyl chlorides in the synthesis. A prominent example is the use of 2-((4-ethylphenoxy)methyl)benzoyl chloride or 2-((4-chlorophenoxy)methyl)benzoyl chloride to create derivatives with a phenoxymethyl (B101242) substituent, significantly altering the steric and electronic profile of that end of the molecule. researchgate.netresearchgate.net

Influence of Substituents on Molecular Conformation and Electronic Properties

Substituents play a critical role in defining the three-dimensional shape and electronic landscape of the molecule. The conformation of benzoylthiourea (B1224501) derivatives is heavily influenced by intramolecular hydrogen bonding. nih.gov Specifically, an N-H···O hydrogen bond frequently forms between the amide proton and the carbonyl oxygen, creating a stable, planar six-membered pseudo-ring (an S(6) graph-set motif). nih.gov This interaction imparts significant rigidity to the molecular backbone and often results in the C=O and C=S bonds adopting an anti-periplanar orientation. nih.govresearchgate.net Intramolecular C-H···S interactions have also been observed. nih.gov

The electronic properties are highly sensitive to the nature of the substituents on the aromatic rings.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br), nitro (NO2), and trifluoromethyl (CF3) groups decrease the electron density in the aromatic system. A comparative study between 4-nitro-PCTB and 4-methyl-PCTB demonstrated that the strong electronic effect of the nitro group had a more pronounced impact on biological activity than the lipophilic effect of the methyl group. scispace.com EWGs on the N-aryl ring can also influence the reactivity of the acylthiourea core, favoring the formation of thiobenzamide (B147508) over benzamide (B126) in decomposition reactions. rsc.org

Electron-Donating Groups (EDGs): Alkyl groups like methyl increase electron density. rsc.org When present on the N-aryl ring, EDGs favor the formation of benzamide during decomposition, indicating they influence the migratory aptitude of the substituted ring. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-methyl-N-(phenylcarbamothioyl)benzamide

Research into this compound and the broader class of N-acylthioureas has established them as compounds of significant interest. The primary synthesis method involves the reaction of an appropriately substituted benzoyl isothiocyanate with an amine, a reliable route that allows for the generation of a diverse library of derivatives.

Key findings from various studies on analogous compounds have highlighted their considerable biological potential. N-acylthiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. For instance, certain fluorinated benzoylthiourea (B1224501) derivatives have shown notable antimicrobial and antibiofilm activity. nih.gov Computational studies, such as molecular docking, have been instrumental in predicting the binding affinities of these compounds to biological targets like enzymes and DNA, often correlating well with in vitro results. nih.govbiointerfaceresearch.com These in silico methods suggest that the thiourea (B124793) scaffold is a versatile pharmacophore that can be tailored to interact with various biological receptors. biointerfaceresearch.comfarmaciajournal.com

The structural characteristics of N-acylthioureas have been well-documented, with X-ray crystallography studies revealing their ability to form intra- and intermolecular hydrogen bonds. This propensity for hydrogen bonding plays a crucial role in their crystal packing and their interaction with biological targets. nih.gov

| Area of Research | Key Findings for N-Acylthiourea Class |

|---|---|

| Synthesis | Primarily synthesized via reaction of benzoyl isothiocyanates with amines. |

| Biological Activity | Demonstrates a broad range of activities including antimicrobial, antifungal, and antitumor properties. |

| Computational Studies | Molecular docking and QSAR studies effectively predict binding affinities and biological activities. biointerfaceresearch.comfarmaciajournal.com |

| Structural Chemistry | Characterized by strong intra- and intermolecular hydrogen bonding, influencing crystal structure and biological interactions. nih.gov |

Identification of Remaining Research Gaps and Challenges

Despite the progress made, significant research gaps remain in the study of this compound. A primary challenge is the lack of extensive research focused specifically on this compound. Much of the current understanding is extrapolated from studies on the broader class of N-acylthioureas.

The following are key areas that warrant further investigation:

Comprehensive Biological Profiling: While the general class of compounds shows broad biological activity, a detailed and systematic evaluation of this compound against a wide array of biological targets is lacking.

Mechanism of Action: For the observed biological activities, the precise molecular mechanisms often remain to be elucidated.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on this compound are needed to understand how modifications to its structure affect its biological activity.

Exploration Beyond Biomedicine: The potential applications of this compound in fields such as materials science and catalysis are largely unexplored. nih.gov

Addressing these gaps will be crucial for unlocking the full potential of this compound and its derivatives.

Proposed Future Directions in Synthetic Methodology Research

Future research in the synthesis of this compound and its analogs should focus on enhancing efficiency, sustainability, and molecular diversity.

Key future directions include:

Green Chemistry Approaches: The development of more environmentally friendly synthetic routes is a priority. This could involve the use of greener solvents, catalyst- and oxidant-free methods, or electrosynthesis to minimize waste and energy consumption. nih.gov

Catalytic Methods: Exploring the use of novel catalysts could improve reaction yields and reduce reaction times. For instance, the use of phase-transfer catalysts has shown promise in optimizing the synthesis of N-acylthiourea derivatives. mdpi.com

Solid-Phase Synthesis: The development of solid-phase synthetic methods could facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening. nih.gov

Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety and scalability.

These advancements in synthetic methodology will be essential for producing these compounds in a more efficient and sustainable manner, thereby facilitating their further study and potential application.

Emerging Opportunities in Theoretical and Computational Chemistry Studies

Computational chemistry has already proven to be a valuable tool in the study of N-acylthioureas. farmaciajournal.comresearchgate.net Future research can leverage more advanced and emerging computational techniques to gain deeper insights into the properties and behavior of this compound.

Emerging opportunities include:

Advanced Molecular Dynamics (MD) Simulations: Beyond standard molecular docking, long-timescale MD simulations can provide a more dynamic picture of how the compound interacts with its biological targets, including conformational changes and binding kinetics. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM calculations can be employed to study reaction mechanisms involving the compound with high accuracy, particularly for understanding its mode of action at a sub-atomic level.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to predict the biological activities and physicochemical properties of novel derivatives of this compound with greater speed and accuracy, accelerating the drug discovery process. farmaciajournal.com